molecular formula C12H14O5 B3211070 Dimethyl 5-methoxy-3-methylphthalate CAS No. 108298-35-7

Dimethyl 5-methoxy-3-methylphthalate

Cat. No. B3211070
CAS RN: 108298-35-7
M. Wt: 238.24 g/mol
InChI Key: SJRCFPNUZITQNL-UHFFFAOYSA-N
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Description

Dimethyl 5-methoxy-3-methylphthalate is a derivative of phthalate . Phthalates are a group of chemicals used in a variety of products. They are colorless and oily liquids that are soluble in organic solvents . Dimethyl 5-methoxy-3-methylphthalate has a molecular formula of C12H14O5 .


Synthesis Analysis

The synthesis of Dimethyl 5-methoxy-3-methylphthalate involves a base-catalyzed nucleophilic oxirane ring-opening addition reaction . The reaction conditions include a temperature range of 180 - 210°C for 1.5 hours .


Molecular Structure Analysis

The molecular structure of Dimethyl 5-methoxy-3-methylphthalate consists of 12 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The InChIKey for this compound is SJRCFPNUZITQNL-UHFFFAOYAM .


Physical And Chemical Properties Analysis

The physical and chemical properties of phthalates are highly dependent on their structure . For instance, the air and water solubilities decrease by orders of magnitude from short alkyl chain phthalates such as dimethyl phthalate (DMP) to long alkyl chain phthalates .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Rearrangement : Dimethyl 5-methoxy-3-methylphthalate has been synthesized through esterification and subsequent reactions, yielding a 60% product through an SN1 process (Pen, 2014).

  • Methoxylation and Derivative Formation : In the realm of chemical transformations, dimethyl 5-methoxy-3-methylphthalate is involved in various reactions. For instance, methylsulfinyl carbanions react with substituted phthalic esters, leading to a range of derivative compounds (Otsuji et al., 1969).

Biological and Medicinal Applications

  • Antifungal Activities : Phthalide derivatives, including dimethyl 5-methoxy-3-methylphthalate, display significant antifungal activities against plant pathogens. These compounds have been isolated from fungi and hold potential for agricultural applications (Yang et al., 2011).

  • Photodynamic Therapy : Certain zinc phthalocyanines substituted with dimethyl 5-methoxy-3-methylphthalate derivatives have shown promising results in photodynamic therapy, particularly in treating cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, essential for Type II photosensitizers (Pişkin et al., 2020).

Safety and Hazards

According to the safety data sheet, Dimethyl phthalate is harmful to aquatic life and may cause respiratory irritation . It is rapidly absorbed through the skin .

properties

IUPAC Name

dimethyl 5-methoxy-3-methylbenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-7-5-8(15-2)6-9(11(13)16-3)10(7)12(14)17-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRCFPNUZITQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901334687
Record name Dimethyl 5-methoxy-3-methylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901334687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-methoxy-3-methylphthalate

CAS RN

108298-35-7
Record name Dimethyl 5-methoxy-3-methylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901334687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of compound K (41.4 g, 295 mmol) and dimethyl but-2-ynedioate (47.2 mL, 384 mmol) was stirred at 180° C. for 1 hour, then at 210° C. for 30 minutes. The mixture was cooled to room temperature and purified by silica gel chromatography (ethyl acetate:hexane=20:1-4:1) to give compound L (53.4 g, 76%) as a pale-yellow oil. 1H NMR (CDCl3, 400 MHz): δ 2.34 (3H, s), 3.84 (3H, s), 3.88 (3H, s), 3.90 (3H, s), 6.91 (1H, d, J=2.4 Hz), 7.29 (1H, d, J=2.4 Hz). EIMS (+): 238 [M]+
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
47.2 mL
Type
reactant
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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